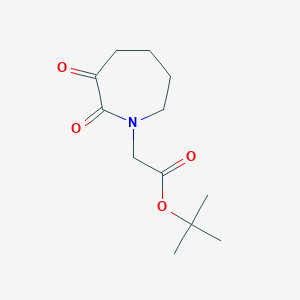

Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate: is a chemical compound with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes an azepane ring, making it a valuable intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate exhibit promising anticancer properties. For instance, compounds related to this structure have been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), which plays a critical role in cancer cell proliferation and survival. The inhibition of BRD4 can lead to reduced tumor growth and increased apoptosis in cancer cells .

2. Drug Development

this compound can serve as a scaffold for the development of new pharmaceuticals. Its unique structural features allow for modifications that can enhance bioactivity and selectivity against specific targets in disease pathways. This adaptability makes it a valuable candidate in the design of novel therapeutic agents .

Materials Science

1. Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific functional properties. By incorporating this compound into polymer matrices, researchers can create materials with enhanced mechanical strength and thermal stability. These materials are particularly useful in applications requiring durability and resistance to environmental degradation .

2. Photocatalytic Applications

this compound has been explored for its photocatalytic properties. When integrated into photocatalytic systems, it can facilitate the degradation of organic pollutants under light irradiation. This application is crucial for environmental remediation efforts aimed at reducing harmful substances in water and air .

Analytical Chemistry

1. Chromatographic Techniques

In analytical chemistry, this compound has been employed as a chiral selector in high-performance liquid chromatography (HPLC). Its ability to interact selectively with enantiomers allows for the effective separation and analysis of chiral compounds. This application is vital for the pharmaceutical industry, where the purity and stereochemistry of drug substances are critical .

2. Spectroscopic Applications

The compound's unique structural features also make it suitable for use in various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These methods help elucidate molecular structures and dynamics, providing insights into reaction mechanisms and compound behavior under different conditions .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Patent WO2020055976A1 | Inhibitors of BRD4 showed reduced tumor growth in vitro |

| Drug Development | Research on chemical modifications | Modifications led to enhanced selectivity against cancer cell lines |

| Polymer Synthesis | Materials Science Journal | Enhanced mechanical properties observed in polymer composites |

| Photocatalytic Activity | Environmental Chemistry Review | Effective degradation of BPA using modified TiO₂ photocatalysts |

| Chromatographic Techniques | Journal of Chromatography A | Successful separation of chiral compounds using HPLC with tert-butyl acetate |

Wirkmechanismus

The mechanism of action of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate involves its interaction with specific molecular targets. The azepane ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in drug development and biochemical research .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl bromoacetate: Used as a starting material in the synthesis of tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate.

Azepane derivatives: Compounds containing the azepane ring, such as azepane-2,3-dione, share structural similarities.

Uniqueness: this compound is unique due to its combination of the tert-butyl ester and azepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

Tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H19N1O4

- Molecular Weight : 227.29 g/mol

- CAS Number : Not specified in the sources but can be derived from its molecular structure.

This compound is believed to exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the bioavailability of other therapeutic agents.

- Interaction with Receptors : It might interact with various receptors, influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Recent studies have indicated that derivatives of tert-butyl compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promise as bromodomain inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to tumor growth .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Inflammation is a common underlying factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of high interest for therapeutic development.

Case Studies and Research Findings

- Anticancer Properties :

- Safety Profile :

- Pharmacokinetics :

Data Tables

Eigenschaften

IUPAC Name |

tert-butyl 2-(2,3-dioxoazepan-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-10(15)8-13-7-5-4-6-9(14)11(13)16/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBWAVPOJCTDER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCCC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.